molecular formula C16H13N5O5S B2684842 N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-nitrofuran-2-carboxamide CAS No. 1203138-60-6

N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-nitrofuran-2-carboxamide

Cat. No.: B2684842
CAS No.: 1203138-60-6
M. Wt: 387.37
InChI Key: WSJKCHLPCVKBGU-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings. It includes a thiophene ring, a pyrazolo[3,4-b]pyridine ring, and a nitrofuran moiety. The presence of these groups suggests that this compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific literature or patents, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple ring systems and functional groups. The thiophene and pyrazolo[3,4-b]pyridine rings are aromatic, which may contribute to the compound’s stability and reactivity .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. The nitro group is electron-withdrawing, which could make the compound more reactive towards nucleophilic attack. The thiophene ring might undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the nitro group could make the compound more polar, affecting its solubility in different solvents .

Scientific Research Applications

Heterocyclic Synthesis and Drug Development

Research has focused on synthesizing heterocyclic compounds due to their significance in drug development. For instance, thiophenylhydrazonoacetates have been used in the synthesis of various heterocyclic derivatives like pyrazole, isoxazole, and pyrimidine, demonstrating the versatility of these compounds in creating pharmacologically active molecules R. Mohareb, S. Sherif, H. Gaber, S. S. Ghabrial, Susan I. Aziz, 2004. Similarly, derivatives of tetrahydropyrimidine have been synthesized for their potential applications in medicinal chemistry, showcasing the adaptability of such frameworks in generating new therapeutic agents A. Fadda, S. Bondock, A. Khalil, E. Tawfik, 2013.

Antimicrobial and Antifungal Activities

Compounds derived from related heterocyclic chemistries have been evaluated for their antimicrobial and antifungal activities. This demonstrates the potential of such compounds in addressing infectious diseases and the development of new antimicrobial agents W. Shehab, W. H. El-Shwiniy, 2018. The exploration of these activities highlights the importance of heterocyclic compounds in contributing to the pharmaceutical arsenal against microbial resistance.

Synthesis Methodologies

Advanced synthesis methodologies have been developed to construct complex heterocyclic frameworks efficiently. For example, the utilization of propenone derivatives in synthesizing cytotoxic heterocyclic compounds indicates the ongoing innovation in synthetic strategies to obtain compounds with potential anticancer properties S. Y. Mansour, G. H. Sayed, S. A. Al-halim, M. I. Marzouk, S. Shaban, 2020. These methodologies provide a foundation for the synthesis of complex molecules like N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-nitrofuran-2-carboxamide.

Future Directions

Future research could involve synthesizing this compound and studying its properties in more detail. This could include investigating its reactivity, stability, and potential biological activity .

Properties

IUPAC Name

N-(1-methyl-6-oxo-4-thiophen-2-yl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O5S/c1-20-15-13(8(7-11(22)17-15)10-3-2-6-27-10)14(19-20)18-16(23)9-4-5-12(26-9)21(24)25/h2-6,8H,7H2,1H3,(H,17,22)(H,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSJKCHLPCVKBGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(CC(=O)N2)C3=CC=CS3)C(=N1)NC(=O)C4=CC=C(O4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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